molecular formula C23H15Cl2NO3 B2554697 4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 923123-14-2

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No. B2554697
CAS RN: 923123-14-2
M. Wt: 424.28
InChI Key: JGOANCKLLVMBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is synthesized through a specific method that involves the use of certain reagents and solvents. The synthesis of this compound has been extensively studied, and its mechanism of action has been elucidated. The aim of

Scientific Research Applications

Molecular Structure and Interactions

The crystal structures of compounds related to 4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide reveal insights into aggregation behavior and the significance of weak interactions. For instance, research on similar compounds highlighted the role of halogen bonding contacts and weak hydrogen bonding (C-H···N/O/π contacts) in their structures. These findings indicate the potential of these compounds for designing new materials with specific interaction capabilities (Mocilac et al., 2018).

Synthesis and Characterization

Efficient synthesis routes have been developed for benzofuran derivatives, showcasing their potential as β-amyloid aggregation inhibitors, which could be relevant for Alzheimer's disease research (Choi et al., 2003). Another study focused on synthesizing novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, demonstrating excellent yields and potential antibacterial activities (Idrees et al., 2020).

Biological Activities

Compounds with benzofuran moieties have been explored for their antituberculosis potential, with some derivatives showing promising activity against Mycobacterium tuberculosis. This includes the use of ultrasound-assisted synthesis for creating anti-tubercular scaffolds, indicating a novel approach to drug discovery (Nimbalkar et al., 2018).

Drug Development Applications

The structural versatility of benzofuran derivatives allows for the exploration of their use in various therapeutic areas. For example, the synthesis and evaluation of benzofuran-acetamide scaffolds as potential anticonvulsant agents have been studied, revealing some compounds with significant activity compared to standard drugs (Shakya et al., 2016).

properties

IUPAC Name

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO3/c1-13-19-12-18(26-23(28)15-4-8-17(25)9-5-15)10-11-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOANCKLLVMBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.